(R)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions.
Protection and Deprotection Steps: Protecting groups such as tert-butyl can be used to protect functional groups during the synthesis and then removed in the final steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could be used to modify the fluorophenoxy group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common for modifying the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study the interactions of fluorinated aromatic compounds with biological systems. Its amino group could facilitate binding to proteins or nucleic acids.
Medicine
In medicinal chemistry, ®-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate could be investigated for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-(2-amino-3-chlorophenoxy)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-(2-amino-3-bromophenoxy)pyrrolidine-1-carboxylate
Uniqueness
What sets ®-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate apart from similar compounds is the specific positioning of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAYWNSGIRYALC-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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